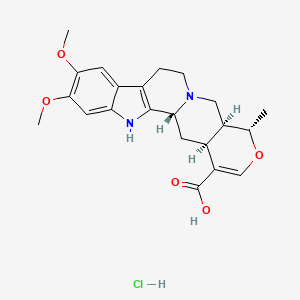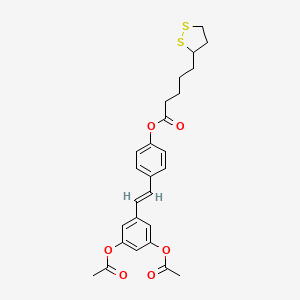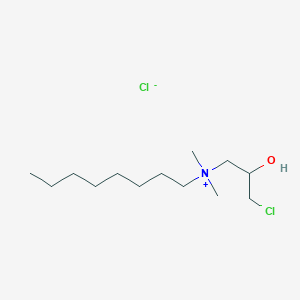
1-Methyl-4-phenyl-1lambda(5)-azabicyclo(2.2.2)octan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-phenyl-1lambda(5)-azabicyclo(222)octan-3-ol is a complex organic compound that belongs to the class of bicyclic amines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-phenyl-1lambda(5)-azabicyclo(2.2.2)octan-3-ol typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.
Substitution Reactions: Introduction of the methyl and phenyl groups via nucleophilic or electrophilic substitution.
Hydroxylation: Addition of the hydroxyl group to the bicyclic structure.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale production using controlled reaction conditions.
Continuous Flow Chemistry: Large-scale production with continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-phenyl-1lambda(5)-azabicyclo(2.2.2)octan-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the bicyclic structure to form different derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various amines or alcohols.
Aplicaciones Científicas De Investigación
1-Methyl-4-phenyl-1lambda(5)-azabicyclo(22
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic effects.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-phenyl-1lambda(5)-azabicyclo(2.2.2)octan-3-ol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic pathways.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Influence on cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-phenylpiperidine: A structurally related compound with similar properties.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects.
4-Phenylpiperidine: Another bicyclic amine with comparable chemical behavior.
Uniqueness
1-Methyl-4-phenyl-1lambda(5)-azabicyclo(2.2.2)octan-3-ol is unique due to its specific bicyclic structure and the presence of both methyl and phenyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
7495-12-7 |
|---|---|
Fórmula molecular |
C14H20NO+ |
Peso molecular |
218.31 g/mol |
Nombre IUPAC |
1-methyl-4-phenyl-1-azoniabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C14H20NO/c1-15-9-7-14(8-10-15,13(16)11-15)12-5-3-2-4-6-12/h2-6,13,16H,7-11H2,1H3/q+1 |
Clave InChI |
HWSJHLHRHLEJPM-UHFFFAOYSA-N |
SMILES canónico |
C[N+]12CCC(CC1)(C(C2)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


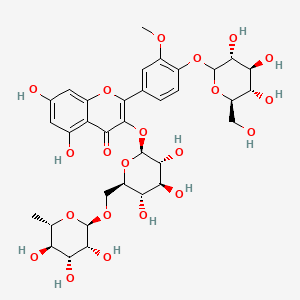

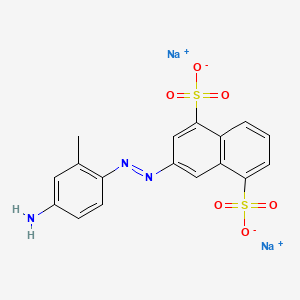
![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
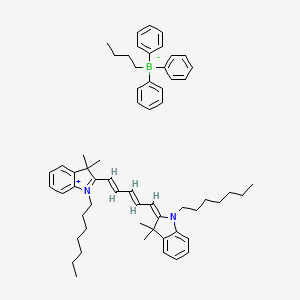

![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)
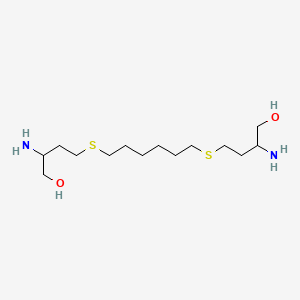

![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
